Cas no 2034433-67-3 (6-(benzyloxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide)

6-(Benzyloxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide is a heterocyclic compound featuring a pyrimidine core functionalized with a benzyloxy group at the 6-position and a 4-methyl-1,2,5-oxadiazol-3-yl carboxamide moiety at the 4-position. This structure imparts potential utility in medicinal chemistry, particularly as an intermediate or scaffold for drug discovery targeting enzyme inhibition or receptor modulation. The benzyloxy group enhances lipophilicity, while the oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions. Its well-defined synthetic route allows for further derivatization, making it a versatile building block for bioactive molecule development. The compound's purity and stability under standard conditions ensure reliable performance in research applications.
6-(benzyloxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide structure
2034433-67-3 structure
Product Name:6-(benzyloxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide
CAS No:2034433-67-3
MF:C15H13N5O3
MW:311.295422315598
CID:5552773
PubChem ID:91816358
Update Time:2025-06-09

6-(benzyloxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2034433-67-3
    • AKOS025321441
    • N-(4-methyl-1,2,5-oxadiazol-3-yl)-6-phenylmethoxypyrimidine-4-carboxamide
    • 6-(benzyloxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide
    • F6494-1360
    • Inchi: 1S/C15H13N5O3/c1-10-14(20-23-19-10)18-15(21)12-7-13(17-9-16-12)22-8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,18,20,21)
    • InChI Key: FHFZPCQQVPWNGP-UHFFFAOYSA-N
    • SMILES: O(C1=CC(C(NC2C(C)=NON=2)=O)=NC=N1)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 311.10183929g/mol
  • Monoisotopic Mass: 311.10183929g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 391
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 103Ų

6-(benzyloxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide Pricemore >>

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Additional information on 6-(benzyloxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide

Introduction to 6-(benzyloxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide (CAS No. 2034433-67-3)

6-(benzyloxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 2034433-67-3, belongs to a class of molecules that exhibit promising properties for therapeutic applications. The intricate molecular architecture of this compound incorporates several key functional groups, including a benzyloxy moiety and a 4-methyl-1,2,5-oxadiazole ring system, which contribute to its distinct chemical and pharmacological characteristics.

The pyrimidine core is a well-known scaffold in medicinal chemistry, frequently utilized in the design of drugs targeting various diseases. Pyrimidine derivatives have demonstrated efficacy in treating conditions such as cancer, infectious diseases, and inflammatory disorders. The incorporation of the 4-methyl-1,2,5-oxadiazole moiety into the pyrimidine framework enhances the compound's potential bioactivity by introducing additional binding sites for biological targets. This structural feature is particularly noteworthy, as oxadiazole derivatives are known for their ability to modulate enzyme activity and interfere with pathogenic processes.

The presence of the benzyloxy group in 6-(benzyloxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide further contributes to its pharmacological profile. Benzyloxy substituents are often employed in drug design to improve solubility, metabolic stability, and binding affinity. The combination of these functional groups results in a molecule with a high degree of specificity and selectivity, making it an attractive candidate for further investigation.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. The compound 6-(benzyloxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide has emerged as a promising candidate in this context. Its unique structural features have prompted investigations into its potential applications across various therapeutic areas. One particularly intriguing aspect is its interaction with biological targets such as kinases and other enzymes involved in cellular signaling pathways.

Kinases are critical enzymes that play a pivotal role in numerous physiological processes, including cell growth, differentiation, and metabolism. Dysregulation of kinase activity is often associated with diseases such as cancer. The 4-methyl-1,2,5-oxadiazole moiety in this compound is known to exhibit kinase inhibitory activity. Preclinical studies have demonstrated that derivatives of this scaffold can selectively inhibit specific kinases while minimizing off-target effects. This selective inhibition is crucial for developing effective therapies with improved safety profiles.

The benzyloxy group also plays a significant role in modulating the pharmacokinetic properties of 6-(benzyloxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide. This substituent can enhance the compound's solubility in both aqueous and lipid environments, facilitating better absorption and distribution within the body. Additionally, it can contribute to metabolic stability by protecting the molecule from rapid degradation by enzymatic processes.

The combination of these structural features has led to several innovative approaches in drug development. Researchers have explored modifications to the benzyloxy group to optimize solubility and bioavailability while maintaining or enhancing biological activity. Similarly, variations in the pyrimidine and oxadiazole moieties have been investigated to fine-tune interactions with specific biological targets.

The potential applications of this compound extend beyond cancer therapy. Emerging research suggests that it may also have applications in treating inflammatory diseases and infectious disorders. The ability of 6-(benzyloxy)-N-(4-methyl- 1 ,2 ,5 -ox adiazol -3 - yl )py rimidine -4 -carboxamide to modulate kinase activity makes it a versatile tool for investigating various disease mechanisms.

In conclusion , 6 -( benzy lox y ) - N -( 4 - methyl -1 ,2 ,5 - ox adiaz ol -3 - yl ) py rimidine -4-carboxamide ( CAS No . 2034433 -67 -3 ) is a highly promising compound with significant therapeutic potential . Its unique structural features , including the benzy lox y group and the 4 -methyl -1 ,2 ,5 ox adiaz ole moiety , contribute to its distinct chemical and pharmacological characteristics . Recent research has highlighted its potential as an inhibitor of kinases and other enzymes involved in disease pathways . With continued investigation , this compound holds great promise for addressing various medical challenges . p >

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